![molecular formula C34H46FeP2 B2931436 Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223120-71-6](/img/no-structure.png)

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a useful research compound. Its molecular formula is C34H46FeP2 and its molecular weight is 572.535. The purity is usually 95%.

BenchChem offers high-quality Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Studies on phosphorus ylide formation upon alkylation of lithiobis(diphenylphosphanyl)acetonitrile reveal insights into the formation of stabilized carbanion systems and their structural characteristics. This research contributes to understanding the unique properties of such compounds, including their spectroscopic characterization and crystal structure analysis (Braun et al., 2007).

- Another study focuses on γ-Diphenylphosphinoxy carbanions , which show potential for slow-reacting analogues of γ-Halocarbanions. This research provides insights into how such carbanions can undergo intramolecular nucleophilic substitution, forming complex structures like substituted cyclopropanes and tetrahydrofurans (Maąkosza & Wojtasiewicz, 2009).

Biological and Catalytic Applications

- Research on the biological activity of gold(I) complexes incorporating diphenylphosphanyl groups has been conducted. These studies evaluate the antiproliferative effect of such complexes on various cancer cells and explore their potential in cancer therapy. The research also examines the influence of the nuclearity, rigidity, and solubility of these complexes on their biological activity (Svahn et al., 2018).

Chemical Reactions and Ligand Formation

- The formation and reactivity of cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been explored. This study provides valuable insights into the synthesis, structure, and reactivity of these compounds, contributing to the broader understanding of organometallic chemistry (Crochet et al., 1998).

- Another study focuses on the synthesis of diethyl [(acylamino)methyl]phosphonates , demonstrating the versatility of carbanion 5 as a 1,2-monoazabisylide equivalent. This research highlights a synthetic method to introduce complex structural units and underscores the utility of these compounds in organic synthesis (Katritzky et al., 1994).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Di-tert-butyl phosphite", "1-diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with di-tert-butyl phosphite in the presence of hydrochloric acid to form cyclopentylphosphonic acid di-tert-butyl ester.", "Step 2: The resulting ester is then reacted with 1-diphenylphosphino-2-propanol in the presence of sodium borohydride to form ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane.", "Step 3: Iron(II) chloride is then added to the reaction mixture and the resulting mixture is stirred in toluene at room temperature for several hours to form the iron complex.", "Step 4: The iron complex is then purified by column chromatography using ethanol as the eluent to obtain the final product, 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)'." ] } | |

Numéro CAS |

223120-71-6 |

Nom du produit |

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

Formule moléculaire |

C34H46FeP2 |

Poids moléculaire |

572.535 |

Nom IUPAC |

carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

InChI |

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1 |

Clé InChI |

MUWSCHIXPBNGAW-YRTCJPGSSA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe+2] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

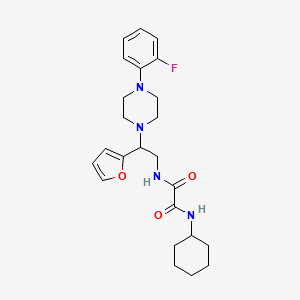

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)

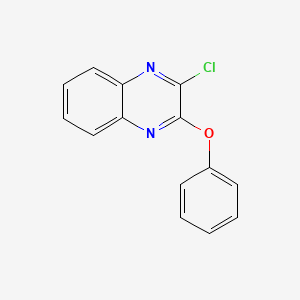

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

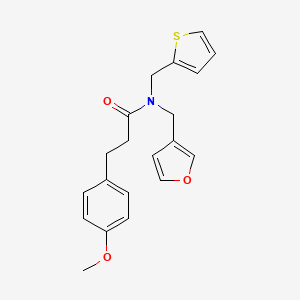

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)

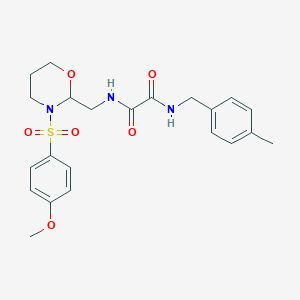

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)

![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931361.png)

![[5-(t-Butyl)oxazol-4-yl]methanol](/img/structure/B2931362.png)

![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)